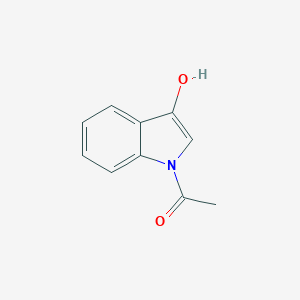

N-Acetyl-3-hydroxyindole

Description

Strategic Importance of Indole (B1671886) Derivatives in Medicinal Chemistry and Drug Discovery

The indole ring system is a cornerstone in the design and discovery of new drugs, a status it has achieved due to its unique combination of structural and electronic properties. rsc.org Its prevalence in nature and its ability to interact with a wide array of biological targets have cemented its importance in pharmaceutical research. frontiersin.org

The indole nucleus is frequently described as a "privileged scaffold" or "versatile pharmacophore" in medicinal chemistry. nih.govsci-hub.semdpi.com This term reflects its ability to serve as a foundational structure for ligands that can bind to a wide range of different biological targets, a property attributed to its structural resemblance to various protein structures. nih.govsci-hub.se The indole ring's unique electronic properties and its capacity to participate in hydrogen bonding—specifically the N-H group—are crucial for its interactions with molecular targets like enzymes and receptors. nih.gov Its structure is amenable to chemical modification at multiple positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties to achieve desired pharmacological profiles. mdpi.com This adaptability makes the indole framework a highly suitable starting point for developing multifunctional drugs. researchgate.net

The structural versatility of the indole scaffold has been exploited to develop compounds with a broad spectrum of therapeutic applications. nrfhh.com Indole derivatives have demonstrated significant potential in treating a variety of diseases, a testament to their ability to modulate diverse physiological pathways. nrfhh.com These compounds have shown promising pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects. nrfhh.com A multitude of indole-containing molecules, both naturally occurring and synthetic, have been investigated and developed as therapeutic agents. frontiersin.orgmdpi.com Indole alkaloids, for instance, are recognized for their potential in treating organ fibrosis by suppressing inflammatory responses and oxidative stress. frontiersin.org In oncology, indole analogs have been developed as potent anticancer agents that can control cancer cell progression through various mechanisms, such as inhibiting tubulin polymerization and DNA topoisomerases. mdpi.com

Table 1: Therapeutic Potential of Indole Derivatives

| Therapeutic Area | Examples of Activity | Source(s) |

|---|---|---|

| Oncology | Antiproliferative activity against various cancers, inhibition of VEGFR, induction of apoptosis. researchgate.netmdpi.com | mdpi.com, researchgate.net |

| Infectious Diseases | Antimicrobial, antiviral, and antitubercular properties. nih.govsci-hub.senrfhh.com | nih.gov, sci-hub.se, nrfhh.com |

| Inflammation | Anti-inflammatory and analgesic properties, often enhanced by halogenation of the indole ring. researchgate.netnrfhh.com | nrfhh.com, researchgate.net |

| Neurological Disorders | Neuroprotective effects, potential in treating Alzheimer's disease. nrfhh.commdpi.com | nrfhh.com, mdpi.com |

| Metabolic Disorders | Antidiabetic properties. nih.govsci-hub.semdpi.com | nih.gov, sci-hub.se, mdpi.com |

| Oxidative Stress | Antioxidant activity, scavenging of reactive oxygen species. frontiersin.orgnrfhh.com | nrfhh.com, frontiersin.org |

| Fibrosis | Alleviation of pulmonary, myocardial, renal, and liver fibrosis. frontiersin.org | frontiersin.org |

N-Acetyl-3-hydroxyindole as a Key Intermediate in Bioactive Molecule Synthesis

This compound is recognized primarily as a valuable and versatile intermediate in organic synthesis. chemimpex.comscbt.com Its structure makes it an ideal precursor for the development of a wide range of indole derivatives. chemimpex.com The compound serves as a crucial building block in the creation of more complex molecules, facilitating the synthesis of various bioactive compounds. biosynth.comchemimpex.com

Specifically, it is utilized in the synthesis of pharmaceuticals, with particular relevance in the development of drugs targeting neurological disorders. chemimpex.com Its application as an intermediate can enhance the efficacy and specificity of the final drug products. chemimpex.com Furthermore, derivatives like N-Acetyl-5-bromo-4-chloro-3-hydroxyindole also serve as key intermediates, especially in the development of anti-cancer agents, highlighting the scaffold's utility in oncology research. chemimpex.comnetascientific.com Beyond pharmaceuticals, this compound has potential applications in the production of dyes and pigments. chemimpex.com Its stability and reactivity make it an attractive option for chemists looking for efficient synthetic pathways. chemimpex.com

Overview of Research Trajectories for this compound

Research involving this compound and its derivatives is multifaceted, extending beyond its role as a simple synthetic intermediate. The compound itself has been explored for potential therapeutic effects, including anti-inflammatory and antioxidant properties. chemimpex.com Its antioxidant capabilities, in particular, make it a subject of interest for formulations aimed at reducing oxidative stress. chemimpex.com

Current research trajectories include:

Biochemical Research: The compound is used in studies to investigate the role and metabolic pathways of indole derivatives in biological systems, contributing to a deeper understanding of enzyme interactions. chemimpex.com

Pharmaceutical Development: Ongoing research utilizes this compound as a foundational structure for creating novel therapeutic agents. chemimpex.comchemimpex.com The synthesis of halogenated derivatives, such as N-Acetyl-5-bromo-4-chloro-3-hydroxyindole, for use in oncology and neuropharmacology research demonstrates a clear trajectory towards creating more potent and specific modulators of biological pathways. chemimpex.com

Materials Science: The compound is being investigated for its potential use in developing novel materials that possess specific optical or electronic properties. chemimpex.com

Analytical Chemistry: In some contexts, it can be used as a standard for calibrating instruments and validating results in quantitative analysis. netascientific.com

Isotope Labeling: Deuterium-labeled versions of this compound are synthesized for use as tracers in studies of drug metabolism and pharmacokinetics. medchemexpress.com

These varied research paths underscore the compound's versatility and sustained relevance in both academic and industrial research settings. chemimpex.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-Acetyl-5-bromo-4-chloro-3-hydroxyindole |

| Serotonin (B10506) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxyindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)11-6-10(13)8-4-2-3-5-9(8)11/h2-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJXIAOPPYUVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186694 | |

| Record name | 1H-Indol-3-ol, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33025-60-4 | |

| Record name | 1-(3-Hydroxy-1H-indol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33025-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indol-3-ol, 1-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indol-3-ol, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(3-hydroxy-1H-indol-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for N Acetyl 3 Hydroxyindole and Its Analogues

Direct Synthesis Approaches for N-Acetyl-3-hydroxyindole

Direct synthesis strategies primarily focus on constructing the N-acetylated indolinone core, which represents the keto-tautomer of this compound.

A developed preparative method for N-acetyl-3-indolinones involves a two-stage process starting from N-(2-carboxyphenyl) glycine (B1666218) or its derivatives. belnauka.bybelnauka.by This approach utilizes cyclization followed by hydrolysis.

The initial step involves the deacetylation and subsequent cyclization of a precursor molecule, N-(2-carboxyphenyl) glycine. belnauka.bybelnauka.by This reaction is designed to form an intermediate, N,O-diacetylindoxyl. belnauka.bybelnauka.by The use of N-acetylated and O,N-diacetylated indoxyls as starting materials is a recognized strategy to handle intermediates that might otherwise be prone to oxidation. google.com

Following the formation of N,O-diacetylindoxyls, the target N-acetyl-3-indolinones are obtained through a hydrolysis step. belnauka.bybelnauka.by This process involves pouring the reaction mixture into ice-water and allowing it to stand, which facilitates the hydrolytic removal of the O-acetyl group to yield the final product. google.com The use of alkaline hydrolysis is also a noted method for this type of transformation. thieme-connect.de

Table 1: Comparison of Yields for Brominated vs. Non-Brominated N-Acetyl-3-Indolinone Synthesis

| Starting Material | Final Product | Reported Yield | Source |

| N-(2-carboxyphenyl) glycine | N-acetyl-3-indolinone | Not explicitly quantified but lower than brominated | belnauka.bybelnauka.by |

| N-(4-bromo-2-carboxyphenyl) glycine | N-acetyl-5-bromo-3-indolinone | Increased yield due to higher stability | belnauka.bybelnauka.by |

Preparative Synthesis of N-Acetyl-3-Indolinones

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound often involves alternative strategies, such as oxidative cyclization, to build the core heterocyclic structure with various substituents.

An alternative pathway for producing substituted indole (B1671886) derivatives involves an oxidative cyclization process. researchgate.netnii.ac.jp The oxidation of N-aryl-3-oxobutanamides using manganese(III) acetate (B1210297) in acetic acid has been shown to produce 3-acetylindolin-2-ones, which are isomers of N-acetyl-3-hydroxyindoles, bearing a variety of substituents in good to excellent yields. researchgate.netnii.ac.jp These resulting 3-acetylindolin-2-ones can subsequently be deacetylated easily by treatment with neutral alumina, providing a route to substituted indolin-2-ones which can be further transformed. researchgate.netnii.ac.jp This process highlights an oxidative strategy to form the indole core, followed by a deacetylation step to modify the final product. researchgate.net

Condensation Reactions with Thiosemicarbazide (B42300) Derivatives

A key synthetic route for modifying the this compound scaffold involves condensation reactions with thiosemicarbazide derivatives. This method is particularly useful for creating more complex molecules with potential biological activities. researchgate.net The process typically begins with a 1-substituted-2-acetyl-3-hydroxyindole, which undergoes oxidative deacetylation. This is followed by a condensation reaction with various thiosemicarbazide derivatives to yield 1-substitutedindole-2,3-dione-2-thiosemicarbazones. researchgate.net

Thiosemicarbazides are versatile reagents in organic synthesis, known for their ability to react with aldehydes and ketones to form thiosemicarbazones. jocpr.com These reactions are generally carried out by refluxing equimolar amounts of the carbonyl compound and the thiosemicarbazide in a solvent like methanol, often with a catalytic amount of acetic acid. jocpr.com The resulting thiosemicarbazone derivatives are of significant interest due to their wide range of pharmacological activities. jocpr.com The synthesis of the thiosemicarbazide precursors themselves can be achieved through several methods, including the reaction of carbohydrazides with isothiocyanates or the hydrazinolysis of N-aryl methyldithiocarbamates. researchgate.net The polyfunctional nature of thiosemicarbazides allows for further cyclization reactions, leading to diverse heterocyclic systems like triazoles, thiazoles, and pyrazoles. ekb.eg

Synthesis of Stereogenic cis-2-Substituted-N-Acetyl-3-hydroxy-indolines

Chiral indolines are significant structural motifs found in many bioactive compounds and pharmaceutical molecules. rsc.org A highly effective method for the asymmetric synthesis of stereogenic cis-2-substituted-N-acetyl-3-hydroxy-indolines is through the asymmetric transfer hydrogenation (ATH) of racemic 2-substituted-N-acetyl-3-oxoindolines. rsc.orgcolab.ws This approach utilizes a dynamic kinetic resolution (DKR) process, which allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product. bohrium.com

The key to this transformation is the use of a chiral Ruthenium(II) catalyst. rsc.orgcolab.ws Specifically, homochiral {RuTfDPEN} complexes have proven to be highly efficient. rsc.orgresearchgate.net The reaction is typically performed using a mixture of formic acid (HCOOH) and triethylamine (B128534) (Et3N) as the hydrogen source. rsc.org This catalytic system demonstrates remarkable efficiency, affording the desired cis-2-substituted-N-acetyl-3-hydroxyindolines in high yields (79–98%) and with excellent stereoselectivity, achieving greater than 99:1 diastereomeric ratio (dr) and up to >99.9% enantiomeric excess (ee). rsc.orgresearchgate.net

The success of the DKR-ATH process relies on the rapid in-situ racemization of the starting 2-substituted-N-acetyl-3-oxoindoline, which occurs in concert with the highly enantioselective ketone transfer hydrogenation step. researchgate.net This methodology represents the first instance of preparing enantiomerically pure indolines through asymmetric transfer hydrogenation. rsc.orgresearchgate.net The reaction conditions, including the choice of catalyst, hydrogen donor, and solvent, have been optimized to achieve high conversions and stereoselectivity, even at low catalyst loadings (S/C = 400). rsc.orgbohrium.com

Table 1: Ruthenium(II)-Catalyzed DKR-ATH of 2-Substituted-N-acetyl-3-oxoindolines

| Substrate (2-substituent) | Catalyst | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Methyl | (R,R)-C3 | 95 | >99:1 | 99 |

| Phenyl | (R,R)-C3 | 98 | >99:1 | >99.9 |

| 4-Fluorophenyl | (R,R)-C3 | 92 | >99:1 | >99.9 |

| 2-Thienyl | (R,R)-C3 | 91 | >99:1 | >99.9 |

| Benzyl (B1604629) | (R,R)-C3 | 79 | >99:1 | >99.9 |

Data sourced from Luo et al., 2018. rsc.org

Synthesis of Multisubsituted 1-Acyloxyindole Compounds

A versatile one-pot synthesis has been developed for novel multisubstituted 1-acyloxyindole compounds, which are otherwise difficult to synthesize. mdpi.comnih.gov This strategy involves a four-step sequence starting from a nitro ketoester substrate. The sequence includes reduction of the nitro group, intramolecular addition, nucleophilic 1,5-addition, and a final acylation step. mdpi.commdpi.com This one-pot procedure successfully generates a variety of new 1-acyloxyindole derivatives in modest yields (24-35%). mdpi.comnih.gov

The critical final step in the synthesis of 1-acyloxyindoles is the acylation of the 1-hydroxyindole (B3061041) intermediate. mdpi.comnih.gov This intermediate is generated in situ through a series of reactions: the initial nitro ketoester is reduced by an agent like tin(II) chloride (SnCl₂·2H₂O) to a hydroxylamine, which then cyclizes and dehydrates to form a conjugate nitrone. nih.gov Nucleophilic 1,5-addition of an alcohol to this nitrone produces the 1-hydroxyindole intermediate (8). mdpi.comnih.gov

The subsequent acylation of this intermediate is optimized by screening various bases and acylating agents. nih.gov 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) was identified as the most effective base for this transformation. nih.gov A range of acylating agents, including acetic anhydride, pivaloyl chloride, and benzoyl chloride, have been successfully employed to furnish the corresponding 1-acyloxyindoles. nih.gov It was noted that 1-acetoxyindole (B3353459) compounds were generally less stable and gave lower yields compared to those with bulkier acyl groups, suggesting that steric bulk on the acyl group can stabilize the final product. mdpi.comnih.gov

Table 2: Synthesis of 1-Acyloxyindoles via Acylation of 1-Hydroxyindole Intermediate 8

| Acylating Agent | R² Group | Product | Yield (%) |

|---|---|---|---|

| Acetic Anhydride | Methyl | 1x | ~30 |

| Pivaloyl Chloride | t-Butyl | 1dy | 35 |

| Benzoyl Chloride | Phenyl | - | - |

| Butanoyl Chloride | Propyl | - | - |

| Hexanoyl Chloride | Pentyl | - | - |

| Hydrocinnamoyl Chloride | 2-Phenylethyl | - | - |

Advanced Strategies for 3-Substituted Indoles Relevant to this compound Structure

The indole scaffold is a privileged structure in medicinal chemistry, and the development of strategies to functionalize it, particularly at the 3-position, is of great importance. rsc.org A wide array of catalytic methodologies, including base-catalyzed methods, Brønsted and Lewis acid catalysis, and transition-metal catalysis, have been employed to synthesize 3-substituted indoles efficiently and selectively. rsc.orgrsc.org These methods are relevant to the this compound structure as they provide pathways to introduce further complexity and modulate biological activity. rsc.org

Indole is a π-excessive heterocycle, making it highly susceptible to electrophilic aromatic substitution, with the C3-position being the most reactive site. niscpr.res.inbhu.ac.in However, when the C3-position is already occupied, as in this compound, electrophilic attack is directed to other positions on the carbocyclic ring, primarily C4 and C6. niscpr.res.in

The regioselectivity of the substitution is influenced by several factors, including the nature of the electrophile and the existing substituents on the indole ring. niscpr.res.inwuxiapptec.com For instance, in the case of 3-acetyl-5-hydroxyindole, bromination occurs selectively at the C6 position, whereas a Mannich reaction (aminomethylation) occurs exclusively at the C4 position. wuxiapptec.com This dichotomy is explained by differing electronic and steric effects. The Mannich reaction at C4 is stabilized by an electronic interaction between the acetyl group and the incoming iminium ion, while bromination at C4 would face significant steric hindrance from the 3-acetyl group. wuxiapptec.com For this compound, the N-acetyl group is electron-withdrawing, while the 3-hydroxy group is an electron-donating group. The interplay of these electronic effects, along with steric considerations, would dictate the preferred position of electrophilic attack, highlighting the complexity and tunability of functionalizing the indole core.

Active Methylene-Based Three-Component Yonemitsu Condensation

The Yonemitsu condensation, a three-component reaction, offers a convergent approach to the synthesis of substituted indoles. rsc.org This methodology typically involves the reaction of an indole, an aldehyde, and an active methylene (B1212753) compound. rsc.org While the classical Yonemitsu condensation has been widely applied, its application to the direct synthesis of this compound is less common. However, the principles of this reaction are relevant to the synthesis of various 3-substituted indole derivatives. rsc.orgresearchgate.net

The reaction mechanism generally proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, forming an electrophilic Michael acceptor. rsc.org Subsequent Michael addition of the indole to this intermediate, followed by cyclization and aromatization, yields the 3-substituted indole product. rsc.org The choice of catalyst and reaction conditions is crucial for the efficiency and selectivity of the reaction. rsc.orgresearchgate.net

A variety of active methylene compounds can be employed in such three-component reactions, including but not limited to:

Malononitrile

Ethyl cyanoacetate (B8463686)

Diethyl malonate

Acetylacetone

Meldrum's acid

Barbituric acid derivatives rsc.org

The selection of the active methylene compound influences the nature of the substituent at the 3-position of the resulting indole. rsc.org

Utilizing Lewis Acids and Other Catalytic Systems

Lewis acids and other catalytic systems play a pivotal role in modern organic synthesis, including the preparation of indole derivatives. researchgate.nettarjomefa.com These catalysts can activate substrates, enhance reaction rates, and control selectivity. tarjomefa.com

In the context of indole synthesis, Lewis acids such as zinc chloride (ZnCl₂), indium(III) chloride (InCl₃), and indium(III) triflate (In(OTf)₃) have been successfully employed. researchgate.nettarjomefa.comresearchgate.net For instance, InCl₃ and In(OTf)₃ have been reported as effective catalysts for the acetylation of indoles to yield 3-acetyl indoles. researchgate.net The Nenitzescu indole synthesis, which produces 5-hydroxyindoles, has been shown to be efficiently catalyzed by Lewis acids like ZnCl₂, which activates the enaminone component. tarjomefa.com

Rhodium(III)-catalyzed C-H activation/annulation reactions have also emerged as a powerful tool for the synthesis of substituted indoles. rsc.org These methods often utilize a catalytic system such as [Cp*RhCl₂]₂/AgSbF₆ in the presence of an additive. rsc.org

The table below summarizes various catalytic systems used in the synthesis of indole derivatives.

| Catalyst System | Reaction Type | Substrates | Product Type | Ref. |

| ZnCl₂ | Nenitzescu Synthesis | p-Benzoquinone, Enaminones | 5-Hydroxyindoles | tarjomefa.com |

| InCl₃, In(OTf)₃ | Acetylation | Indoles | 3-Acetyl indoles | researchgate.net |

| [Cp*RhCl₂]₂/AgSbF₆ | C-H Activation/Annulation | N-nitrosoanilines, α-sulfonyl-α-diazo-ketones | 3-Sulfonyl indoles | rsc.org |

| Quinidine-derived urea | Aldol Reaction | Isatins, 3-acetyl-2H-chromen-2-ones | 3-Hydroxyoxindoles | beilstein-journals.org |

| Phenylalanine lithium salt | Aldol Reaction | Isatins, Ketones | 3-Hydroxyoxindoles | beilstein-journals.org |

Green Chemistry Approaches (Ionic Liquids, Surfactants, Heteropolyacid-based Catalysts, Electrochemical Methods)

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods, in line with the principles of green chemistry. rsc.orgresearchgate.net This has led to the exploration of alternative reaction media and catalysts for the synthesis of indoles. rsc.orgresearchgate.net

Ionic Liquids:

Ionic liquids (ILs) have gained attention as "green" solvents due to their low vapor pressure, thermal stability, and potential for recyclability. researchgate.netnih.gov They have been employed as both solvents and catalysts in various organic transformations, including the synthesis of indole derivatives. researchgate.net For example, the Fischer indole synthesis of 3-methylindole (B30407) has been successfully carried out in the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) ([EMIM][BF₄]) with ZnCl₂ as a catalyst. researchgate.net

Surfactants:

Surfactant-mediated catalysis in water is another green approach that has been applied to the synthesis of 3-substituted indoles. rsc.orgijset.in Sodium lauryl sulfate (B86663) (SDS), a common household ingredient, has been shown to be an effective organocatalyst for the condensation of salicylaldehydes, malononitrile, and substituted indoles in water at room temperature, affording excellent yields of 3-substituted indoles. rsc.org

Heteropolyacid-based Catalysts:

Heteropolyacids (HPAs) and their salts are attractive catalysts due to their strong acidity, thermal stability, and low environmental impact. rsc.orgresearchgate.net They can be used as homogeneous or heterogeneous catalysts and are often reusable. researchgate.net HPA-based catalysts have been shown to be effective for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which can be considered a green alternative to the classical Biginelli reaction. researchgate.net

Electrochemical Methods:

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents. ijset.in Studies on the electrochemical behavior of hydroxy indoles have been conducted in aqueous and micellar media, demonstrating the potential for electrochemical approaches in this area. ijset.in

The following table provides examples of green chemistry approaches in indole synthesis.

| Green Approach | Catalyst/Medium | Reaction Type | Product Type | Ref. |

| Ionic Liquid | [EMIM][BF₄] / ZnCl₂ | Fischer Indole Synthesis | 3-Methylindole | researchgate.net |

| Surfactant | Sodium Lauryl Sulfate (SDS) | Three-component condensation | 3-Substituted indoles | rsc.org |

| Heteropolyacid | [NMP]₃PW | Prins Cyclization | Dioxane derivatives | researchgate.net |

| Electrochemical | - | Voltammetry | Oxidation of 4-Hydroxy Indole | ijset.in |

Synthetic Utility of this compound as a Building Block in Organic Synthesis

This compound is a valuable and versatile building block in organic synthesis. chemimpex.combiosynth.comlookchem.comscbt.comlookchem.combelnauka.bylookchem.com Its structure, containing a reactive hydroxyl group and an indole core, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex and often biologically active molecules. chemimpex.comchemimpex.combiosynth.combelnauka.by

The utility of this compound and its analogs is demonstrated by their use in the preparation of:

Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceuticals, including those targeting neurological disorders. chemimpex.com The indole nucleus is a common motif in many drug molecules.

Peptidomimetics: It has been used in the preparation of peptidomimetics, which are molecules that mimic the structure and function of peptides. lookchem.comlookchem.com

Condensed Heterocycles: N-acetyl-3-indolinones are used as starting materials for the synthesis of condensed indole derivatives with therapeutic potential. belnauka.by For example, they are precursors to thiazolo[4,4-b]indoles and imidazo[4,5-b]indoles. belnauka.by

Dyes and Pigments: The reactivity and stability of this compound make it suitable for incorporation into various chemical reactions for the production of dyes and pigments. chemimpex.com

The reactivity of the hydroxyl group allows for further functionalization, such as alkylation or acylation, to introduce diverse substituents. The indole ring itself can undergo various electrophilic substitution reactions, further expanding its synthetic potential. For instance, the synthesis of 3,4-fused indole alkaloids often involves the construction and functionalization of the indole core. researchgate.net

Mechanistic Investigations Involving N Acetyl 3 Hydroxyindole and Indole Rearrangements

Indolyl 1,3-Heteroatom Transposition (IHT) of N-Hydroxyindole Derivatives

Detailed mechanistic investigations into the IHT of N-hydroxyindole derivatives have uncovered that the reaction does not proceed through a single pathway, but rather through two concurrent mechanisms: a concerted pericyclic pathway and a dissociative pathway. nih.govresearchgate.net The relative contribution of each pathway is not fixed but is instead influenced by the electronic nature of the indole (B1671886) system. nih.govrsc.orgsemanticscholar.org

The plausible mechanistic pathways considered for the transformation of a functionalized N-hydroxyindole to its C3-rearranged product are: researchgate.net

Associative Mechanism (Path a): This pathway involves the initial formation of a C-O bond, leading to a diradical or zwitterionic intermediate. However, this is considered unlikely due to the high lability of the N-O bond compared to the C-O bond being formed. researchgate.net

Concerted Mechanism (Path b): This pathway involves a classical concerted pericyclic rearrangement, which may have varying degrees of synchronicity and charge separation in its transition state. researchgate.net

Dissociative Mechanism (Path c): This pathway begins with the cleavage of the N-O bond to generate either a radical pair or an ion pair intermediate, which then recombines to form the product. researchgate.net

This mechanistic duality is a unique feature of the general indolyl framework, where either the concerted or the dissociative pathway can be dominant depending on the substrate's electronic properties. nih.gov

The electronic properties of the substituents on the N-hydroxyindole derivative significantly dictate which mechanistic pathway, concerted or dissociative, is favored and influence the reaction's energy barrier. nih.govrsc.orgsemanticscholar.org A key finding was the substantial impact of the substituent at the 2'-position of the acyl group on the reaction rate. nih.govresearchgate.net

When N-hydroxytryptamine derivatives are acylated with carboxylic acids, the reaction's efficiency is strongly correlated with the electron-deficiency of the acyl donor. For instance, using electron-rich or neutral acyl donors like n-hexanoic acid or benzoic acid results only in O-acylation intermediates. nih.govresearchgate.net However, as the arene portion of the acyl group becomes more electron-deficient, the desired rearrangement product begins to form. nih.govresearchgate.net The use of a highly electron-deficient acyl donor, such as pentafluorobenzoic acid, leads exclusively to the rearranged product, demonstrating a clear rate enhancement driven by inductive effects. nih.govresearchgate.net

Similarly, the electronic nature of the indole backbone itself can shift the mechanistic balance. For tryptamine (B22526) derivatives bearing an electron-withdrawing 5-bromo substituent, the reaction proceeds primarily through the concerted pathway. researchgate.net This is because the fragmented indolyl intermediate in the dissociative pathway would be electronically destabilized by the substituent. researchgate.net This observation is supported by diminished reaction kinetics and the need for higher temperatures to drive the reaction to completion. researchgate.net

The following table summarizes the effect of the 2'-substituent on the IHT reaction outcome.

| Acyl Donor | Electronic Nature | Observed Product(s) | Reaction Pathway Implication |

|---|---|---|---|

| n-Hexanoic acid | Electron-donating | O-acylation intermediate only | Rearrangement is slow/unfavorable |

| Benzoic acid | Neutral | O-acylation intermediate only | Rearrangement is slow/unfavorable |

| p-Nitrobenzoic acid | Electron-withdrawing | Mixture of intermediate and rearranged product | Facilitated rearrangement |

| Pentafluorobenzoic acid | Strongly electron-withdrawing | Exclusive rearranged product | Significant rate enhancement; rearrangement is highly favored |

To elucidate the competing mechanisms, isotope labelling studies using ¹⁸O have been instrumental. nih.gov By specifically placing an ¹⁸O label on the carbonyl oxygen of the acyl N-hydroxyindole precursor, the fate of this atom in the product can trace the operative pathway. nih.govresearchgate.net

If the reaction proceeds exclusively through a concerted pathway , the ¹⁸O label should migrate completely to the C3-position of the indole product. researchgate.net

If a dissociative pathway is involved, it would lead to scrambling of the ¹⁸O label, as the resulting carboxylate intermediate has two equivalent oxygen atoms. nih.gov

Experiments have confirmed this mechanistic duality. The degree of isotope scrambling was found to be a function of the electronic properties of the system, providing direct evidence for the simultaneous operation of both concerted and dissociative pathways. nih.gov For instance, in systems where the dissociative pathway is electronically disfavored (e.g., with an electron-withdrawing group on the indole ring), the contribution of this pathway is minimal, and little to no isotope scrambling is observed. researchgate.net

The detailed mechanistic understanding of the IHT reaction, particularly the role of electronics in controlling the reaction rate and pathway, has enabled the development of general and efficient strategies for the C3-functionalization of indoles. nih.govrsc.orgsemanticscholar.org By exploiting the electronic rate enhancement, various heteroatom-based functional groups, including oxygen and nitrogen, can be introduced at the C3-position under mild conditions. nih.govrsc.org

This strategy has proven to have a broad substrate scope, allowing for the synthesis of diverse C3-acyloxylated or C3-amidated indole products. nih.gov The mild reaction conditions are suitable for preparing sensitive and complex molecules in various forms, such as indoles, indolenines, and indolines. nih.gov For example, the use of trichloroacetimidate (B1259523) systems, generated from N-hydroxyindole and trichloroacetonitrile, facilitates a highly efficient N₁–O₁' to C₃–N₃' transposition, enabling the synthesis of a wide array of functionalized pyrroloindolines. nih.gov This demonstrates how a deep mechanistic insight can be directly translated into a powerful and versatile synthetic methodology. nih.gov

Electrophilicity of N-Acetyl Indoles with FeCl₃

The inherent nucleophilicity of the indole C3-position is a cornerstone of indole chemistry. However, the use of iron(III) chloride (FeCl₃) can reverse this reactivity, a concept known as umpolung, rendering the indole core electrophilic. nih.govnih.gov This FeCl₃-mediated activation of N-acetyl indoles facilitates hydroarylation reactions with aromatic nucleophiles, providing a rare example of Friedel-Crafts-type reactivity where the indole itself acts as the electrophile. nih.govsemanticscholar.org This approach allows for the direct C-H addition of arenes across the C2=C3 double bond of the indole nucleus. nih.gov

Mechanistic studies involving electron density analysis, in situ IR monitoring, and DFT computations have shed light on how FeCl₃ activates N-acetyl indoles. rsc.orgrsc.org The activation involves a dual role: complexation to the acetyl group and activation of the C2=C3 double bond. semanticscholar.orgrsc.org

The primary step is the complexation of FeCl₃ to the oxygen atom of the N-acetyl group. semanticscholar.orgrsc.org This coordination has several significant electronic consequences:

It lengthens the C=O double bond of the acetyl group. rsc.org

It shortens the C-N bond between the acetyl carbon and the indole nitrogen. rsc.org

This indicates an increased delocalization of the nitrogen lone pair towards the complexed carbonyl group. rsc.org

Crucially, this sequestration of the nitrogen's lone pair by the activated acetyl group reduces its delocalization into the N1-C2=C3 enamide system. semanticscholar.orgrsc.org As a result, the C2=C3 bond becomes more electron-deficient and susceptible to nucleophilic attack. semanticscholar.orgrsc.org Further activation of the C2=C3 bond is proposed to occur via a proton, leading to the formation of a cationic intermediate that is highly electrophilic at the C3 position (or C2, depending on substitution). rsc.orgnih.gov This allows for the regioselective addition of electron-rich arenes to generate a quaternary center at C3, leading to 3-arylindolines. nih.gov

The table below shows the changes in bond lengths upon complexation of N-Ac skatole with FeCl₃, illustrating the electronic redistribution. rsc.org

| Bond | Bond Length in N-Ac skatole (Å) | Bond Length in FeCl₃ complex (Å) | Change |

|---|---|---|---|

| C9=O8 (Carbonyl) | 1.2203 | 1.2436 (avg) | Lengthened |

| C9-N1 (Amide) | 1.3857 | 1.3543 (avg) | Shortened |

| C2=C3 (Indole) | 1.3572 | 1.3508 (avg) | Shortened |

| C2-N1 (Enamine) | 1.4077 | 1.4159 (avg) | Lengthened |

Computational and Spectroscopic Studies

Computational and spectroscopic methods are fundamental in elucidating the structural and electronic properties of N-Acetyl-3-hydroxyindole and its derivatives. Computational studies provide theoretical insights into molecular characteristics, which are then validated and expanded upon by experimental spectroscopic data.

Computational Analysis: Theoretical calculations offer predictions of various physicochemical properties. For this compound (also known as N-Acetylindoxyl), computational models predict its molecular formula to be C₁₀H₉NO₂ and its molecular weight to be approximately 175.18 g/mol . nih.gov Other computed descriptors, such as the InChIKey (NNJXIAOPPYUVAX-UHFFFAOYSA-N) and XLogP3 value (1.5), provide standardized identification and an estimate of its lipophilicity, respectively. nih.gov

Advanced computational techniques are used to predict the compound's behavior in mass spectrometry. The predicted collision cross section (CCS) values, which relate to the molecule's shape and size in the gas phase, have been calculated for various adducts of this compound. uni.lu These predictions are crucial for identifying the compound in complex mixtures using ion mobility-mass spectrometry.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 176.07060 | 133.8 |

| [M+Na]⁺ | 198.05254 | 144.7 |

| [M-H]⁻ | 174.05604 | 136.9 |

| [M+NH₄]⁺ | 193.09714 | 155.5 |

| [M+K]⁺ | 214.02648 | 141.7 |

This data is generated using CCSbase predictions.

Spectroscopic Characterization: Spectroscopic techniques provide direct experimental evidence of molecular structure. For derivatives like cis-2-substituted-N-acetyl-3-hydroxy-indolines, detailed analysis using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) has been performed. rsc.org For example, the (2R,3S)-N-acetyl-3-hydroxy-2-methoxycarbonyl-indoline derivative presents distinct signals in both ¹H and ¹³C NMR spectra, confirming its structural arrangement. rsc.org The presence of two rotamers (rotational isomers) at ambient temperature is often observed in DMSO or MeOH solutions for these types of compounds, leading to a duplication of some NMR signals. rsc.org HRMS data further confirms the elemental composition by providing a highly accurate mass measurement. rsc.org

Table 2: Spectroscopic Data for a Representative N-Acetyl-3-hydroxyindoline Derivative ((2R,3S)-N-acetyl-3-hydroxy-2-methoxycarbonyl-indoline) rsc.org

| Technique | Solvent | Key Signals/Values |

| ¹H NMR (400 MHz) | MeOD | δ 7.18 (t, J = 7.8 Hz, 1H), 7.03 (d, J = 8.2 Hz, 1H), 6.99 (d, J = 7.4 Hz, 1H), 5.72 (d, J = 8.5 Hz, 1H), 5.25 (d, J = 8.6 Hz, 1H), 3.89 (s, 3H), 3.67 (s, 3H), 2.21 (s, 3H). |

| ¹³C NMR (101 MHz) | MeOD | δ 173.36, 170.66, 149.62, 138.78, 131.34, 127.82, 118.14, 114.65, 72.70, 71.19, 56.34, 52.36, 23.67. |

| HRMS | [M+H]⁺ | Calculated: 266.1023; Found: 266.1030. |

Detailed Reaction Pathways and Intermediate Characterization

The synthesis of this compound and its structural analogs involves multi-step reaction pathways where the characterization of intermediates is key to understanding the mechanism and optimizing the process.

One established preparative method for N-acetyl-3-indolinones (the keto tautomer of this compound) begins with N-(2-carboxyphenyl) glycine (B1666218). belnauka.by This starting material undergoes cyclization and deacetylation to form N,O-diacetylindoxyls. These diacetylated intermediates are then hydrolyzed to yield the final N-acetyl-3-indolinone products. belnauka.by The stability of intermediates can be influenced by substituents on the indole ring; for instance, brominated derivatives have shown increased stability, leading to higher yields of the desired product. belnauka.by

A more complex, one-pot synthesis has been developed for novel 1-acyloxyindole compounds, which proceeds through a 1-hydroxyindole (B3061041) intermediate that is structurally related to this compound. nih.gov This four-step sequence provides insight into potential reaction pathways involving indole scaffolds. The proposed mechanism begins with the reduction of a nitro ketoester substrate, which then undergoes an intramolecular addition to form an indoline (B122111) derivative (intermediate 6 ). nih.gov Subsequent dehydration of this intermediate generates a crucial conjugate nitrone intermediate (7 ). nih.gov This nitrone is then subjected to a nucleophilic 1,5-addition of an alcohol, which produces the 1-hydroxyindole intermediate (8 ). The final step is the acylation of the hydroxy group on the nitrogen atom to yield the 1-acyloxyindole product (1 ). nih.gov The characterization of these transient species is critical for confirming the proposed pathway. nih.gov

Table 3: Key Intermediates in a Proposed Pathway to Acyloxyindoles nih.gov

| Intermediate No. | Name/Description | Role in Pathway |

| 6 | Indoline derivative | Formed after intramolecular addition. |

| 7 | Conjugate nitrone | Key intermediate formed via dehydration of 6 . |

| 8 | 1-Hydroxyindole | Formed by nucleophilic addition to nitrone 7 . Precursor to the final product. |

| 9 | Dihydroxy species | Potential side-product from the addition of H₂O to nitrone 7 . |

Molecular Docking Studies and Receptor Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, such as a protein or enzyme. Such studies are pivotal in rational drug design and in understanding the biological activity of indole derivatives.

In silico docking studies have been performed on various indole-containing compounds to explore their potential as therapeutic agents. For a series of newly synthesized indole derivatives, molecular docking was used to investigate their interaction with the active sites of microbial enzymes, specifically UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase. nih.gov The results indicated that the compounds were well-accommodated within the active sites, interacting through hydrogen bonds and pi-stacked interactions. nih.gov The binding energy, a calculated value indicating the strength of the interaction, was used to rank the potential efficacy of the compounds, with some showing lower (i.e., more favorable) binding energies than the standard drug ampicillin. nih.gov

In another study, conjugates of N-(3-hydroxyindole) and β-carbolines were designed and synthesized as potential antiproliferative agents. acs.org Molecular docking studies were consistent with the experimental findings, showing that the most active compounds had a strong binding affinity for their target. The interactions were primarily driven by hydrophobic forces and hydrogen bonding. acs.org

Furthermore, the interaction of various tryptophan metabolites, which share structural similarities with this compound, with the human aryl hydrocarbon receptor (AhR) has been investigated. This study revealed that compounds like N-acetyl serotonin (B10506), a related N-acetylated indole, docked strongly to the receptor. These findings suggest that the N-acetylated indole scaffold can effectively participate in receptor binding, a critical step for initiating a biological response.

Table 4: Example Binding Energies from a Docking Study of Indole Derivatives nih.gov

| Target Enzyme | Compound | Binding Energy (Kcal/mol) |

| UDP-N-acetylmuramate-L-alanine ligase (MurC) | Compound 9 | -11.5 |

| UDP-N-acetylmuramate-L-alanine ligase (MurC) | Ampicillin (Standard) | -8.0 |

| Human lanosterol 14α-demethylase | Compound 9 | -8.5 |

| Human lanosterol 14α-demethylase | Ampicillin (Standard) | -8.1 |

Metabolic Pathways and Biochemical Roles of N Acetyl 3 Hydroxyindole Metabolites

Role of Indole (B1671886) Derivatives in Biological Systems and Metabolic Studies

Indole derivatives represent a crucial class of compounds within medicinal chemistry, lauded for their extensive biological activities and therapeutic possibilities. mdpi.comnih.gov These compounds are integral to the development of treatments for a wide array of conditions, including cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative diseases. mdpi.comnih.gov The structural adaptability of the indole nucleus makes it a valuable scaffold for designing novel drugs. mdpi.com

In the human body, many indole derivatives originate from the metabolic breakdown of tryptophan by the gut microbiota. metabolon.comfrontiersin.org These microbial metabolites, including indole itself, play a vital role in maintaining gut health, modulating the immune response, and influencing the body's oxidative stress levels. metabolon.comfrontiersin.org Indole and its derivatives function as important signaling molecules that can influence communication between bacteria, affect biofilm formation, and alter drug resistance. metabolon.com Furthermore, these compounds have a direct impact on the production of neurotransmitters in humans, most notably serotonin (B10506), which is essential for regulating mood, sleep, and appetite. creative-proteomics.com The compound N-Acetyl-3-hydroxyindole is itself utilized in biochemical research to investigate the function of indole derivatives within biological systems and to better understand their metabolic pathways. chemimpex.com

N-Acetylserotonin (N-Acetyl-5-hydroxytryptamine) as a Related Indoleamine Metabolite

N-Acetylserotonin (NAS), also known as normelatonin, is a naturally occurring indoleamine that serves as a critical intermediate in the synthesis of melatonin (B1676174) from serotonin. hmdb.canih.govwikipedia.org Beyond its role as a precursor, NAS exhibits its own distinct biological activities. hmdb.ca It functions as an agonist for melatonin receptors (MT1 and MT2), activates the Tropomyosin receptor kinase B (TrkB) receptor, and possesses antioxidant properties. hmdb.canih.govwikipedia.orgnih.gov Its distribution in brain regions where serotonin and melatonin are not found suggests it may have unique functions within the central nervous system. wikipedia.org

The synthesis of melatonin is a multi-step process that begins with the essential amino acid tryptophan. taylorandfrancis.com In the pineal gland, tryptophan is first converted to 5-hydroxytryptophan (B29612), which is then decarboxylated to form serotonin (5-hydroxytryptamine, 5-HT). taylorandfrancis.commdpi.com Serotonin is subsequently acetylated in a key regulatory step to produce N-Acetylserotonin (NAS). taylorandfrancis.comnih.gov The final step in the pathway is the methylation of NAS to form melatonin. taylorandfrancis.commdpi.comnih.gov The concentration of NAS in the pineal gland displays a clear circadian rhythm, with levels increasing significantly during the night. mdpi.cominrae.fr

Melatonin Biosynthesis Pathway

| Precursor | Enzyme | Product |

|---|---|---|

| Tryptophan | Tryptophan hydroxylase | 5-Hydroxytryptophan |

| 5-Hydroxytryptophan | Aromatic amino acid decarboxylase | Serotonin (5-HT) |

| Serotonin (5-HT) | Arylalkylamine N-acetyltransferase (AANAT/SNAT) | N-Acetylserotonin (NAS) |

| N-Acetylserotonin (NAS) | N-acetylserotonin O-methyltransferase (ASMT/HIOMT) | Melatonin |

Two key enzymes regulate the final stages of melatonin production from serotonin. The acetylation of serotonin to form N-Acetylserotonin is catalyzed by arylalkylamine N-acetyltransferase (AANAT), which is also referred to as serotonin-N-acetyltransferase (SNAT). hmdb.canih.govtaylorandfrancis.com This enzymatic step is considered the primary rate-limiting reaction in the biosynthesis of melatonin. taylorandfrancis.comfrontiersin.org The subsequent and final step, the conversion of N-Acetylserotonin to melatonin, is facilitated by the enzyme N-acetylserotonin O-methyltransferase (ASMT), which was previously known as hydroxyindole-O-methyltransferase (HIOMT). hmdb.cataylorandfrancis.comfrontiersin.orgtaylorandfrancis.com

N-Acetylserotonin is not only a precursor to melatonin but also one of its metabolites. hmdb.ca The O-demethylation of melatonin back to N-Acetylserotonin is a metabolic process mediated by specific cytochrome P-450 (CYP) enzymes in the liver. hmdb.canih.govresearchgate.net The primary isoform responsible for this conversion is CYP2C19, with a smaller contribution from CYP1A2. hmdb.canih.govresearchgate.net Conversely, the primary catabolism of melatonin into 6-hydroxymelatonin (B16111) is mainly carried out by CYP1A2, with minor roles played by CYP1A1 and CYP1B1. nih.govencyclopedia.pub

5-Hydroxyindole-3-acetic Acid in Metabolic Profiling

5-Hydroxyindole-3-acetic acid (5-HIAA) is the principal metabolic breakdown product of serotonin. hmdb.caebi.ac.uk Its formation occurs through a two-step enzymatic process. First, serotonin is converted to the intermediate 5-hydroxyindoleacetaldehyde by the enzyme monoamine oxidase (MAO). ebi.ac.uk This intermediate is then oxidized to 5-HIAA by aldehyde dehydrogenase (ALDH). ebi.ac.uk Because it is the main end-product of serotonin degradation, the measurement of 5-HIAA levels, typically in urine, is a widely used clinical tool to estimate the body's serotonin turnover. hmdb.caebi.ac.uk It serves as an important biomarker in the diagnosis and monitoring of neuroendocrine tumors, which can produce excess amounts of serotonin. hmdb.camedchemexpress.commedchemexpress.com

Recent research has identified a significant link between elevated levels of 5-HIAA and metabolic syndrome (MetS), a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. nordicbiosite.comnih.govdiabetesjournals.org Studies have shown that individuals with MetS have significantly higher plasma concentrations of 5-HIAA compared to those without the syndrome. diabetesjournals.orgscienceopen.com

Detailed research findings have demonstrated strong correlations between 5-HIAA levels and several core components of MetS. nih.gov Specifically, 5-HIAA has been positively associated with central obesity (waist circumference), elevated triglycerides, high blood pressure, and increased fasting plasma glucose. nih.govdiabetesjournals.org A negative correlation has been observed with high-density lipoprotein (HDL) cholesterol levels. nih.govdiabetesjournals.org Furthermore, the concentration of 5-HIAA appears to increase with the number of MetS components an individual has. diabetesjournals.orgscienceopen.com This association persists even after adjusting for markers of inflammation, such as high-sensitivity C-reactive protein (hsCRP), suggesting that serotonin metabolism plays a role in the pathophysiology of metabolic syndrome. nih.gov

Correlation of 5-HIAA with Metabolic Syndrome Components

| Metabolic Component | Correlation with 5-HIAA | Reference |

|---|---|---|

| Central Obesity (Waist Circumference) | Positive | nih.govdiabetesjournals.org |

| Triglycerides | Positive | nih.govdiabetesjournals.org |

| Blood Pressure | Positive | nih.govdiabetesjournals.org |

| Fasting Plasma Glucose | Positive | nih.govdiabetesjournals.org |

| HDL Cholesterol | Negative | nih.govdiabetesjournals.org |

| Insulin Resistance (HOMA-IR) | Positive | nih.gov |

Table of Compounds Mentioned

| Compound Name | Abbreviation | Other Names |

|---|---|---|

| This compound | - | 1-Acetyl-3-hydroxyindole, 1-Acetylindol-3-ol, N-Acetylindoxyl |

| N-Acetylserotonin | NAS | N-Acetyl-5-hydroxytryptamine, Normelatonin |

| 5-Hydroxyindole-3-acetic Acid | 5-HIAA | (5-hydroxy-1H-indol-3-yl)acetic acid |

| Serotonin | 5-HT | 5-Hydroxytryptamine |

| Melatonin | - | N-acetyl-5-methoxytryptamine |

| Tryptophan | Trp | - |

| 5-Hydroxytryptophan | 5-HTP | - |

| 5-hydroxyindoleacetaldehyde | 5-HIAL | - |

| Arylalkylamine N-acetyltransferase | AANAT | Serotonin-N-acetyltransferase (SNAT) |

| N-acetylserotonin O-methyltransferase | ASMT | Hydroxyindole-O-methyltransferase (HIOMT) |

| Cytochrome P-450 | CYP | - |

| Monoamine oxidase | MAO | - |

| Aldehyde dehydrogenase | ALDH | - |

| High-density lipoprotein | HDL | - |

Biomarker Potential in Disease States (e.g., ANCA-associated vasculitis)

The investigation of metabolic profiles, or metabolomics, is a burgeoning field in the quest for novel biomarkers for complex autoimmune diseases like Anti-Neutrophil Cytoplasmic Antibody (ANCA)-associated vasculitis (AAV). AAV is a group of autoimmune diseases characterized by the inflammation and damage of small to medium-sized blood vessels, frequently affecting the kidneys and respiratory tract. nih.govlumc.nl Current diagnostic markers, such as ANCA, have limitations, including a lack of universal positivity in all patients and the occurrence of false positives. nih.gov This has spurred research into identifying metabolic signatures that could aid in diagnosis, monitoring disease progression, and understanding its underlying mechanisms.

Within this context, metabolites from the tryptophan metabolism pathway, which includes a wide range of indole compounds, have garnered significant interest. While direct research specifically identifying this compound as a biomarker for ANCA-associated vasculitis is not extensively detailed in current literature, studies on related indole metabolites highlight the potential of this class of compounds.

A notable metabolomics study aimed to discover potential serum biomarkers for ANCA-associated vasculitis with renal impairment. nih.gov The research compared the serum metabolic profiles of AAV patients with those of healthy controls, identifying a significant number of differentially expressed metabolites. nih.gov Among these, the study highlighted 5-hydroxyindole-3-acetic acid , another indole derivative from tryptophan metabolism, as a potential biomarker that could accurately distinguish AAV patients with kidney involvement from healthy individuals. nih.gov

This finding underscores the relevance of the broader indole metabolic pathway in the pathophysiology of AAV. Alterations in tryptophan metabolism can reflect underlying inflammatory processes and immune dysregulation, which are central to the disease. nih.govpainphysicianjournal.com The potential for indole derivatives to serve as biomarkers is linked to their roles as signaling molecules that can influence immune responses and inflammation. metabolon.comnih.gov

The table below summarizes findings for potential metabolite biomarkers in ANCA-associated vasculitis as identified in the aforementioned study.

| Metabolite | Change in AAV Patients | Significance | Reference |

| N-acetyl-L-leucine | Upregulated | Potential diagnostic biomarker | nih.gov |

| Acetyl-DL-Valine | Upregulated | Potential diagnostic biomarker | nih.gov |

| 5-hydroxyindole-3-acetic acid | Upregulated | Potential diagnostic biomarker | nih.gov |

| 1-methylhistidine | Upregulated | Associated with disease progression and prognosis | nih.gov |

This table is based on a study of AAV patients with renal involvement and demonstrates the potential of metabolic profiling in identifying biomarkers.

Further research is necessary to explore the full spectrum of indole metabolites, including this compound, and to validate their potential as specific and reliable biomarkers for ANCA-associated vasculitis and other inflammatory conditions.

Broader Indole Metabolic Pathways (General Context)

This compound is a derivative of indole, a heterocyclic aromatic compound that originates from the metabolism of the essential amino acid tryptophan. The metabolic pathways involving tryptophan are complex and are crucial for various physiological functions, including protein synthesis, neurotransmitter production, and immune regulation. nih.govresearchgate.net The breakdown of dietary tryptophan occurs primarily through three major routes: the kynurenine (B1673888) pathway, the serotonin pathway, and the indole pathway, which is mediated by the gut microbiota. nih.govfrontiersin.org

The vast majority (around 95%) of tryptophan is metabolized through the kynurenine pathway , which produces several neuroactive and immunomodulatory compounds. nih.gov A smaller fraction enters the serotonin pathway to produce the neurotransmitter serotonin and, subsequently, melatonin. nih.govmdpi.com

The indole pathway is distinct as it is driven by the enzymatic activity of various bacteria residing in the gastrointestinal tract. metabolon.comnih.gov These gut microbes can convert tryptophan into a variety of indole derivatives. frontiersin.org Commensal bacteria, such as Escherichia coli and species from the Bacteroides and Clostridium genera, possess the enzyme tryptophanase, which catalyzes the conversion of tryptophan to indole. metabolon.com

From indole, a diverse array of metabolites can be formed. These compounds are absorbed from the gut into the bloodstream and transported to the liver, where they can undergo further modifications, such as hydroxylation and conjugation, before being excreted. researchgate.netfrontiersin.org These gut-derived indole metabolites are not merely waste products; they act as important signaling molecules that mediate the interaction between the host and its microbiome. frontiersin.org They play a key role in maintaining the integrity of the gut barrier, modulating the immune system, and influencing metabolic homeostasis, often through the activation of the aryl hydrocarbon receptor (AhR). nih.govresearchgate.net

The table below outlines some of the key pathways and products in tryptophan metabolism.

| Pathway | Key Enzymes/Mediators | Key Products | Primary Function/Role |

| Kynurenine Pathway | Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO) | Kynurenine, Kynurenic Acid, Quinolinic Acid | Immune regulation, Neurotransmission, NAD+ synthesis |

| Serotonin Pathway | Tryptophan hydroxylase, Aromatic L-amino acid decarboxylase | Serotonin (5-HT), Melatonin | Neurotransmission, Mood regulation, Circadian rhythms |

| Indole Pathway (Gut Microbiota) | Tryptophanase, Aromatic amino acid aminotransferase | Indole, Indole-3-acetate (IAA), Indole-3-propionate (IPA), Indole-3-lactate (ILA) | Gut barrier function, Immune homeostasis, Interspecies bacterial signaling |

This table provides a general overview of the major routes of tryptophan metabolism.

This compound, also known as N-acetylindoxyl, is a member of the hydroxyindoles. nih.gov Its formation is part of this complex network of indole metabolism. For instance, N-acetylserotonin is a known intermediate in the synthesis of melatonin from serotonin and is a hydroxyindole derivative. hmdb.ca The metabolism of such compounds can involve various enzymatic reactions, including acetylation and hydroxylation, leading to a wide spectrum of bioactive molecules. chemimpex.com

Advanced Analytical Techniques in N Acetyl 3 Hydroxyindole Research

Characterization of N-Acetyl-3-hydroxyindole and its Derivatives

The definitive identification and characterization of this compound and its derivatives are foundational to any further research. This is typically achieved through a combination of spectroscopic, chromatographic, and elemental analysis techniques, which together provide a comprehensive profile of the compound. In synthetic chemistry, these methods are essential for confirming the structure and purity of newly created molecules, such as the derivatives of 1-substituted-2-acetyl-3-hydroxyindole. ekb.egekb.eg

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound derivatives. ekb.egekb.eg Each method provides unique information about the compound's functional groups, atomic arrangement, and mass.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key absorptions would indicate the presence of hydroxyl (-OH), carbonyl (C=O) from the acetyl group, and N-H or C-N bonds within the indole (B1671886) ring.

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio (m/z) of the molecule, which helps in confirming its molecular weight. ekb.egekb.eg The molecular weight of this compound is 175.18 g/mol . biosynth.comscbt.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, adding a higher level of confidence to the structural assignment. Both NMR and MS are considered superior analytical tools in modern chemical and metabolomics research for their high reproducibility and sensitivity, respectively. uba.ar

Table 1: Representative Analytical Data for Characterizing Indole Derivatives

| Analytical Technique | Type of Information Provided | Typical Data/Results |

| IR Spectroscopy | Functional Groups | Characteristic absorption bands (cm⁻¹) for O-H, C=O, C-N, and aromatic C-H bonds. ekb.egekb.eg |

| ¹H-NMR Spectroscopy | Proton Environment & Connectivity | Chemical shifts (ppm) and coupling constants (Hz) for each unique proton. ekb.egekb.eg |

| Mass Spectrometry | Molecular Weight & Formula | Mass-to-charge ratio (m/z) corresponding to the molecular ion peak. ekb.egekb.eg |

| Elemental Analysis | Elemental Composition | Percentage composition (%) of Carbon (C), Hydrogen (H), and Nitrogen (N). ekb.egekb.eg |

This table is a representation of the types of data obtained from these analytical techniques.

Chromatographic methods are essential for separating components in a mixture, making them ideal for assessing the purity of synthesized this compound and its derivatives. ekb.egekb.eg

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique used to monitor the progress of chemical reactions and to check the purity of the final product. ekb.egekb.eglibretexts.org The separation is based on the differential affinity of the compound for the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent system), resulting in a characteristic retention factor (Rf) value. libretexts.org

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and quantitative capabilities, making it a method of choice for the final purity assessment of pharmaceutical compounds. heraldopenaccess.us For chiral molecules, specialized chiral HPLC methods can be used to separate enantiomers and determine the enantiomeric excess (e.e.), which is a critical measure of optical purity. heraldopenaccess.uschromatographyonline.com This is particularly important as different enantiomers of a compound can have vastly different biological activities. The use of detectors like Diode Array Detectors (DAD) allows for the spectral identification of the separated components. chromatographyonline.com

Elemental microanalysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. This data is used to confirm the empirical and molecular formula of a newly synthesized compound. ekb.egekb.eg The experimentally determined percentages are compared against the theoretical values calculated from the proposed chemical formula (C₁₀H₉NO₂ for this compound) to verify its elemental composition. ekb.egekb.egbiosynth.comscbt.com

High-Throughput Analysis of Enzymatic Reactions

This compound has been identified as a compound that can be used in efficient high-throughput analysis of enzymatic reactions. biosynth.com High-throughput screening (HTS) allows for the rapid testing of thousands of samples, which is crucial in fields like drug discovery and enzyme research. explorationpub.comnih.gov These assays are often performed in microplate formats (e.g., 96-well plates), where enzymatic activity is monitored by changes in fluorescence or absorbance using a microplate reader. explorationpub.comnih.gov

A key application in the high-throughput analysis of enzymatic reactions involving this compound is its use with immobilized enzymes. biosynth.com Enzyme immobilization refers to the confinement of enzymes onto a solid support material, which offers several advantages, including enzyme reusability, enhanced stability, and the ability to easily separate the enzyme from the reaction mixture. gcwgandhinagar.comnih.gov

Porous supports like agarose, porous glass, or polyacrylamide are commonly used. gcwgandhinagar.com The enzymes can be attached to these supports through various methods. gcwgandhinagar.comnih.gov

Table 2: Common Enzyme Immobilization Methods

| Immobilization Method | Description | Support Material Examples |

| Adsorption | Based on weak physical interactions like van der Waals forces or ionic bonding between the enzyme and the support. gcwgandhinagar.com | Octyl-agarose, Activated Carbon nih.govnih.gov |

| Covalent Binding | Formation of a stable covalent bond between the enzyme's amino acid side chains and the activated support. gcwgandhinagar.comcsic.es | CNBr-activated Sepharose, Glyoxyl Agarose nih.govcsic.es |

| Entrapment | The enzyme is physically trapped within the porous matrix of a polymer gel or fiber. gcwgandhinagar.com | Polyacrylamide Gel, Alginate gcwgandhinagar.comnih.gov |

| Cross-Linking | Enzymes are linked to each other using a bifunctional reagent, forming large, insoluble aggregates. | Glutaraldehyde |

The ability to use this compound in systems with enzymes immobilized on porous supports facilitates the measurement of enzyme activity in a continuous and repeatable manner, which is highly suitable for automated, high-throughput applications. biosynth.com

Application in Metabolomics and Bioanalytical Studies

Advanced analytical techniques, particularly those combining liquid chromatography with mass spectrometry (LC-MS), are central to metabolomics and bioanalytical studies involving indole-containing compounds. uba.aracs.org Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample (e.g., plasma, urine). nih.govacs.org

In the context of this compound and related pathways, such as tryptophan metabolism, targeted LC-MS/MS methods are developed for their high sensitivity and selectivity. acs.orgmdpi.com These methods allow for the precise measurement of low-concentration metabolites in complex biological fluids. uba.aracs.org A typical workflow involves minimal sample preparation followed by analysis using ultra-high-performance liquid chromatography (UHPLC) for rapid separation, coupled with tandem mass spectrometry (MS/MS) for definitive identification and quantification. nih.govacs.org Such targeted approaches are crucial for discovering biomarkers and understanding how metabolic pathways are altered in various physiological and pathological states. acs.orgacs.org The data obtained from these studies can help define normal and pathological concentration ranges for metabolites, which is essential for clinical applications. nih.govacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for identifying and quantifying metabolites of this compound. These techniques are central to metabolite profiling, which involves the comprehensive analysis of all metabolites present in a biological sample.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for analyzing a wide range of compounds. mdpi.com It is particularly well-suited for the analysis of non-volatile and thermally labile molecules like many indole derivatives and their metabolites. In the context of this compound research, LC-MS/MS can be used to separate the parent compound from its metabolites in complex mixtures like plasma or tissue homogenates. acs.orgresearchgate.net The tandem mass spectrometry (MS/MS) capability allows for the fragmentation of selected ions, providing structural information that aids in the definitive identification of metabolites. researchgate.net For instance, a study on related indole derivatives utilized LC-MS/MS to analyze metabolites in rat urine, identifying products of hydroxylation, N-dealkylation, and N-oxidation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone of metabolite profiling, particularly for volatile and semi-volatile compounds. nih.govmdpi.com For non-volatile compounds like amino acids and organic acids, a derivatization step is often required to increase their volatility. nih.govmdpi.com GC-MS offers high chromatographic resolution and is often used in untargeted metabolomics to identify a broad spectrum of metabolites. mdpi.comnih.gov The mass spectra generated by GC-MS can be compared against extensive libraries, such as the NIST mass spectral library, for compound identification. nih.govcaymanchem.com

A typical workflow for metabolite profiling using these techniques involves:

Sample Preparation: Extraction of metabolites from biological samples such as plasma, urine, or tissue. nih.gov

Derivatization (for GC-MS): Chemical modification of analytes to increase their volatility. nih.gov

Chromatographic Separation: Separation of the complex mixture of metabolites.

Mass Spectrometric Detection and Identification: Detection of the separated compounds and determination of their mass-to-charge ratio for identification. nih.gov

Data Analysis: Processing of the raw data to identify and quantify the metabolites.

Table 1: Comparison of LC-MS/MS and GC-MS for Metabolite Profiling

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Analytes | Non-volatile and thermally labile compounds | Volatile and semi-volatile compounds (derivatization may be needed for non-volatile analytes) nih.gov |

| Sample Preparation | Often involves protein precipitation and filtration sciex.com | Requires extraction and often derivatization to increase volatility nih.gov |

| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase nih.govnih.gov | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase nih.gov |

| Ionization | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI) |

| Data Analysis | Comparison with authentic standards and fragmentation patterns researchgate.net | Comparison with spectral libraries (e.g., NIST) nih.govcaymanchem.com |

| Strengths | High sensitivity and specificity, suitable for a wide range of compounds mdpi.com | High chromatographic resolution, extensive spectral libraries available nih.govcaymanchem.com |

| Limitations | Ion suppression effects can impact quantification | Not suitable for non-volatile or thermally unstable compounds without derivatization |

Chemometric and Statistical Analysis (PCA, OPLS-DA, LASSO, XGBoost, ROC Curve Analysis)

To interpret the large and complex datasets generated by LC-MS/MS and GC-MS, researchers employ a variety of chemometric and statistical methods. These tools are essential for identifying significant differences in metabolite profiles between different experimental groups.

Principal Component Analysis (PCA) is an unsupervised statistical method used for initial data exploration. mdpi.comsartorius.com It reduces the dimensionality of the data while retaining most of the variation, allowing for the visualization of clustering or separation between different sample groups. mdpi.com

Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) is a supervised method that is used to sharpen the separation between predefined classes of samples. sartorius.comnih.govresearchgate.net By focusing on the variation that is correlated to the class membership, OPLS-DA can help in identifying the metabolites that are most responsible for the differences between groups. sartorius.com

Least Absolute Shrinkage and Selection Operator (LASSO) is a regression analysis method that performs both variable selection and regularization to enhance the prediction accuracy and interpretability of the statistical model. nih.govresearchgate.net It is particularly useful for identifying potential biomarkers from a large number of variables. nih.govresearchgate.net

eXtreme Gradient Boosting (XGBoost) is a powerful machine learning algorithm that can be used for classification and regression tasks. nih.govresearchgate.net In metabolomics, XGBoost can be used to build predictive models to classify samples based on their metabolite profiles and to identify important metabolic features. nih.govresearchgate.net

Receiver Operating Characteristic (ROC) Curve Analysis is used to evaluate the diagnostic performance of potential biomarkers identified through other statistical methods. nih.govresearchgate.netxgboosting.com The area under the ROC curve (AUC) provides a measure of the biomarker's ability to distinguish between different groups. researchgate.netxgboosting.comnih.gov An AUC of 1.0 indicates a perfect classifier, while an AUC of 0.5 suggests no better than random chance. xgboosting.com

Table 2: Chemometric and Statistical Methods in Metabolomics

| Method | Type | Purpose | Key Output |

|---|---|---|---|

| Principal Component Analysis (PCA) | Unsupervised | Exploratory data analysis and visualization of sample groupings mdpi.comsartorius.com | Score plots showing sample clusters |

| Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) | Supervised | To maximize separation between predefined groups and identify discriminant variables sartorius.comnih.govresearchgate.net | S-plots, loading plots, VIP scores |

| Least Absolute Shrinkage and Selection Operator (LASSO) | Supervised | Variable selection and building predictive models nih.govresearchgate.net | A subset of significant predictor variables |

| eXtreme Gradient Boosting (XGBoost) | Supervised (Machine Learning) | Classification and identification of important features nih.govresearchgate.net | Feature importance scores, predictive models |

| Receiver Operating Characteristic (ROC) Curve Analysis | Evaluation | To assess the diagnostic accuracy of biomarkers nih.govresearchgate.netxgboosting.com | ROC curve, Area Under the Curve (AUC) xgboosting.com |

Positron Emission Tomography (PET) Imaging Agent Development